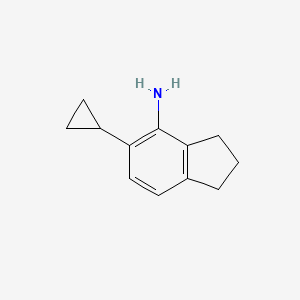

5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-2,3-dihydro-1H-inden-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c13-12-10-3-1-2-8(10)6-7-11(12)9-4-5-9/h6-7,9H,1-5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRSEGZEKUVJIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=C(C=C2)C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine, a novel aminoindane derivative with significant potential in medicinal chemistry and drug discovery. While specific registry data for this compound is not widely available, this document consolidates information on its structural analogs, proposes a viable synthetic pathway, and predicts its physicochemical and spectroscopic properties based on established chemical principles. The guide also explores the rationale for its use in drug development, drawing on the known benefits of the cyclopropyl and aminoindane moieties for enhancing metabolic stability and biological activity. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of this promising molecule.

Introduction: The Rationale for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine in Drug Discovery

The quest for novel molecular scaffolds that offer improved pharmacokinetic and pharmacodynamic properties is a cornerstone of modern drug development. The structure of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine combines two key pharmacophores: the 2,3-dihydro-1H-inden-4-amine (4-aminoindane) core and a cyclopropyl substituent. This unique combination is of significant interest for several reasons:

-

The Aminoindane Scaffold: Aminoindanes are a class of compounds recognized for their diverse pharmacological activities. They are structurally related to neurotransmitters and have been explored for applications in treating neurological and psychiatric disorders. The rigid bicyclic structure of the indane core provides a defined orientation for the amine group and other substituents, which can lead to specific and high-affinity interactions with biological targets.

-

The Cyclopropyl Moiety: The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability of a drug candidate.[1] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This can lead to improved oral bioavailability and a longer half-life. Furthermore, the compact and rigid nature of the cyclopropyl group can introduce conformational constraints that may improve binding affinity to a target protein.

The strategic placement of the cyclopropyl group at the 5-position of the 4-aminoindane scaffold is anticipated to shield the aromatic ring from metabolic attack without sterically hindering the crucial amino group's interactions with its biological target.

Identification and Physicochemical Properties

As of the date of this guide, a specific CAS number for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine has not been publicly assigned. However, the commercial availability of its brominated analog, 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine, strongly suggests its existence and accessibility.[2]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine. These values are calculated using computational models and provide a useful starting point for experimental characterization.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₅N |

| Molecular Weight | 173.26 g/mol |

| LogP | ~2.5 - 3.0 |

| Topological Polar Surface Area (TPSA) | 26.02 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 1 |

Synthesis and Characterization

A plausible and efficient synthetic route to 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine can be conceptualized starting from a readily available precursor. The commercial availability of 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine suggests a synthetic strategy involving either the introduction of the cyclopropyl group onto a pre-existing bromo-aminoindane or the dehalogenation of the bromo-cyclopropyl-aminoindane. A proposed synthetic workflow is outlined below.

Figure 1: Proposed synthetic workflow for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.

Proposed Experimental Protocol: Synthesis via Dehalogenation

This protocol describes a potential method for the synthesis of the target compound from its commercially available brominated analog.

Step 1: Dehalogenation of 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine

-

Reaction Setup: In a round-bottom flask, dissolve 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Hydrogenation: The flask is connected to a hydrogen source (balloon or hydrogenation apparatus). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, such as 4-cyclopropylaniline, the following spectral characteristics are anticipated.[3]

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring of the indane core.

-

Indane Protons: Aliphatic protons of the dihydro-indene core will likely appear as multiplets in the range of δ 2.0-3.5 ppm.

-

Cyclopropyl Protons: Characteristic upfield signals for the cyclopropyl protons, typically between δ 0.5-1.5 ppm.

-

Amine Protons: A broad singlet corresponding to the NH₂ protons, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Signals in the downfield region (δ 110-150 ppm).

-

Indane Carbons: Aliphatic carbons of the indane core will resonate in the range of δ 20-40 ppm.

-

Cyclopropyl Carbons: Upfield signals characteristic of the strained cyclopropyl ring carbons (δ 0-15 ppm).

Infrared (IR) Spectroscopy:

-

N-H Stretching: Characteristic stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations around 2850-3100 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations around 1450-1600 cm⁻¹.

-

C-N Stretching: Aromatic C-N stretching vibration around 1250-1350 cm⁻¹.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 173, corresponding to the molecular weight of the compound.

Potential Applications in Drug Development

The unique structural features of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine make it an attractive scaffold for the development of novel therapeutics, particularly in the area of neuroscience and oncology.

Central Nervous System (CNS) Disorders

The 4-aminoindane core is a known pharmacophore for targeting monoamine transporters and receptors in the CNS. The addition of the cyclopropyl group could modulate the selectivity and metabolic stability of these compounds, potentially leading to new treatments for depression, anxiety, and other neurological disorders.

Oncology

The indane scaffold has been explored as a core for various kinase inhibitors. The specific substitution pattern of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine could be exploited to design inhibitors with novel binding modes and improved pharmacokinetic profiles.

Figure 2: Potential role of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine in the drug discovery pipeline.

Safety and Handling

Specific safety data for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine is not available. However, based on the data for related aminoindane and cyclopropylamine compounds, it should be handled with appropriate precautions in a laboratory setting. It is likely to be an irritant to the skin, eyes, and respiratory tract. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine represents a promising, yet underexplored, chemical entity for drug discovery. Its unique combination of a rigid aminoindane scaffold and a metabolically robust cyclopropyl group offers significant potential for the development of novel therapeutics with improved pharmacological profiles. While direct experimental data is currently limited, this technical guide provides a solid foundation for researchers to initiate synthesis, characterization, and biological evaluation of this intriguing molecule. Further investigation into its synthesis and medicinal chemistry applications is highly warranted.

References

-

Dana Bioscience. 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine 100mg. [Link]

-

PubChem. 1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine. [Link]

-

Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses. [Link]

- Google Patents.

- Google Patents. US3758690A - And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes.

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123162, Cyclopropyl. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 59816560, Cyclopropyl-2,2,3,3-d4-amine. [Link]

-

NIH. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

-

NIH. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

-

Reagentia. 7-Bromo-2,3-dihydro-1H-inden-4-amine (1 x 100 mg). [Link]

Sources

Biological activity profile of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine

Biological Activity & Synthetic Utility Profile: 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine [1]

Executive Summary

5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine (CAS: 2676863-72-0) is a specialized pharmacophoric scaffold utilized primarily in the development of next-generation NLRP3 inflammasome inhibitors . As a rigidified, lipophilic aniline derivative, it serves as a critical building block for sulfonylurea-based therapeutics designed to modulate the innate immune response.

This guide details the compound’s biological significance, its structural role in ligand-protein interactions within the NLRP3 NACHT domain, and the experimental protocols required for its synthesis and biological validation.

Structural & Physicochemical Profile

The compound features a 2,3-dihydro-1H-indene (indane) core substituted with a primary amine at position 4 and a cyclopropyl group at position 5.[2] This specific substitution pattern is non-trivial and engineered for specific medicinal chemistry advantages:

| Property | Description | Biological Implication |

| Core Scaffold | Indane (dihydro-1H-indene) | Provides conformational restriction compared to flexible phenyl-ethyl chains, reducing the entropic penalty of binding. |

| 4-Amine | Primary Aniline | Acts as the critical "warhead" attachment point, typically for urea/sulfonylurea formation (H-bond donor/acceptor motif). |

| 5-Cyclopropyl | Cyclopropyl Ring | Metabolic Shielding: Blocks metabolic oxidation at the otherwise vulnerable aromatic position. Hydrophobic Filling: Occupies specific lipophilic pockets (e.g., in the NLRP3 NACHT domain) with high shape complementarity. |

| Lipophilicity | cLogP ~ 2.8 - 3.2 | Optimized for membrane permeability and intracellular target engagement. |

Mechanism of Action: The NLRP3 Context

While 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine is an intermediate, its biological value is realized when incorporated into sulfonylurea inhibitors (analogous to glyburide or MCC950).

Target: The NLRP3 Inflammasome

The NLRP3 inflammasome is a cytosolic multiprotein oligomer responsible for the activation of inflammatory responses.[1] Dysregulation of NLRP3 is implicated in gout, Type 2 diabetes, and neurodegenerative diseases.

-

Binding Mode: Derivatives of this amine bind to the NACHT domain of the NLRP3 protein.

-

Inhibition Mechanism: The indane core acts as an anchor, while the sulfonylurea moiety (attached to the 4-amine) interacts with the ATP-binding Walker A/B motifs or the central ATPase site, locking NLRP3 in an inactive, closed conformation.

-

Role of the Cyclopropyl Group: The 5-cyclopropyl group enhances potency by filling a small hydrophobic sub-pocket adjacent to the ATP-binding site, improving residence time and selectivity over other NLR family members.

Visualizing the Pathway

Figure 1: Mechanism of NLRP3 inhibition. The 5-cyclopropyl-indane derivative stabilizes the inactive conformation of NLRP3, preventing oligomerization and downstream cytokine release.

Technical Workflow: Synthesis & Application

For researchers utilizing this compound, quality control and correct derivatization are paramount.

A. Synthesis of the Core Scaffold

Note: Direct commercial availability is limited; in-house preparation is often required.

Protocol Overview:

-

Starting Material: 4-Bromo-2,3-dihydro-1H-indene or 5-Bromo-4-nitro-2,3-dihydro-1H-indene.

-

Cyclopropyl Installation: Suzuki-Miyaura coupling using Cyclopropylboronic acid.

-

Reagents: Pd(dppf)Cl2, K3PO4, Toluene/Water, 100°C.

-

-

Functional Group Manipulation: If starting from nitro-indane, reduction to amine is required.

-

Reagents: H2 (balloon), Pd/C (10%), Methanol.

-

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

B. Derivatization (Sulfonylurea Formation)

To generate the active biological probe:

-

Dissolve 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine (1 eq) in anhydrous THF.

-

Add the appropriate Sulfonyl Isocyanate (1.1 eq) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 2–4 hours.

-

Concentrate and recrystallize to obtain the inhibitor.

Visualizing the Synthesis Logic

Figure 2: Synthetic route to the target scaffold and its conversion into an active NLRP3 inhibitor.[1][3][4]

Biological Validation Protocols

To verify the activity of derivatives built on this scaffold, the THP-1 Inflammasome Assay is the industry standard.

Protocol: NLRP3 Inhibition Assay (In Vitro)

Objective: Measure the inhibition of IL-1β release in LPS-primed macrophages.

-

Cell Culture:

-

Use THP-1 human monocyte cells.

-

Differentiate into macrophages using PMA (100 nM) for 3 hours.

-

-

Priming (Signal 1):

-

Treat cells with LPS (1 µg/mL) for 3 hours to upregulate NLRP3 and Pro-IL-1β expression.

-

-

Compound Treatment:

-

Add the 5-cyclopropyl-indane derivative at varying concentrations (e.g., 1 nM – 10 µM).

-

Incubate for 30 minutes.

-

-

Activation (Signal 2):

-

Stimulate with ATP (5 mM) or Nigericin (10 µM) for 1 hour to trigger inflammasome assembly.

-

-

Readout:

-

Collect supernatant.

-

Quantify IL-1β using ELISA.

-

Success Criteria: An IC50 < 100 nM indicates a potent hit.

-

ADME & Safety Considerations

-

Metabolic Stability: The 5-cyclopropyl group significantly improves half-life (

) by blocking the P450-mediated hydroxylation that typically occurs at the para-position of aniline rings. -

Toxicity: Cyclopropyl amines can sometimes form reactive metabolic intermediates (via ring opening). However, on the phenyl ring (as an alkyl substituent), the ring is stable.

-

Solubility: The high lipophilicity (cLogP > 3) requires formulation with solubilizers (e.g., DMSO stock, diluted into Tween-80 or Cyclodextrin) for animal studies.

References

-

Hill, A. et al. (2021). Sulfonylureas and Related Compounds and Use of Same. European Patent EP 3888749 A1.[1] Link

-

Coll, R. C. et al. (2015). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Nature Medicine, 21(3), 248–255. Link

-

PubChem Compound Summary . (2024). 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine. CID 162394390. Link

-

Talevi, A. (2016). Cyclopropane: A privileged scaffold in medicinal chemistry. Journal of Medicinal Chemistry. Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Search Results - AK Scientific [aksci.com]

- 3. 5-Cyclopropyl-1H-pyrazol-3-amine | 175137-46-9 | TCI AMERICA [tcichemicals.com]

- 4. US3758690A - And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine: Physicochemical Characterization and Analysis

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the predicted physical and chemical characteristics of the novel compound, 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine. Due to the absence of this specific molecule in current chemical literature and commercial inventories, this document serves as a predictive guide based on established principles of organic chemistry and data from structurally analogous compounds. We will explore a plausible synthetic route, detail the expected analytical signatures for its characterization—including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—and provide a predicted melting point. Furthermore, this guide outlines essential safety protocols for handling this class of aromatic amines. The methodologies and predictive data presented herein are designed to equip researchers with the necessary framework to synthesize, identify, and safely handle 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine in a laboratory setting.

Introduction and Statement of Novelty

The landscape of medicinal chemistry is in constant evolution, with the synthesis and characterization of novel small molecules forming the bedrock of new therapeutic discoveries. The indane scaffold is a privileged structure in drug development, and its derivatives have shown a wide range of biological activities. The incorporation of a cyclopropyl group can introduce unique conformational constraints and metabolic stability. To the best of our knowledge, the specific molecule 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine has not been previously synthesized or characterized. This guide, therefore, takes a prospective approach, providing a robust theoretical framework for its synthesis and physicochemical analysis.

Proposed Synthesis Pathway

A logical and efficient synthetic route to the target compound would likely involve the reductive amination of a ketone precursor. This well-established and versatile reaction offers a direct pathway to primary, secondary, and tertiary amines from carbonyl compounds.[1][2][3]

A plausible precursor for this synthesis is 5-Cyclopropyl-2,3-dihydro-1H-inden-4-one. The proposed two-step synthesis is outlined below:

-

Step 1: Synthesis of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-one. This ketone intermediate could potentially be synthesized through a Friedel-Crafts acylation of a suitably substituted aromatic precursor, followed by intramolecular cyclization.

-

Step 2: Reductive Amination. The ketone is reacted with a source of ammonia, such as ammonium chloride, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the desired primary amine.[3] This one-pot reaction is highly efficient for the formation of amines.[2][3]

Caption: Proposed reductive amination pathway.

Predicted Physicochemical Properties

The physical and chemical properties of a molecule are critical for its handling, formulation, and biological activity. The following table summarizes the predicted properties of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.

| Property | Predicted Value/Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₁₂H₁₅N | Based on the chemical structure. |

| Molecular Weight | 173.26 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a solid at room temperature. | Aromatic amines are generally high-boiling liquids or low-melting solids.[4] |

| Melting Point | Estimated range: 60-80 °C | Based on structurally similar aromatic amines. For example, some N-arylcyclopropylamines are solids with melting points in a similar range.[5] A precise melting point would need to be determined experimentally. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and chloroform. | Aromatic amines generally exhibit limited water solubility but dissolve well in organic solvents.[6] |

| Boiling Point | Estimated > 250 °C | Aromatic amines typically have high boiling points due to intermolecular hydrogen bonding.[6] |

Analytical Characterization

The definitive identification of a novel compound relies on a suite of analytical techniques. The following sections detail the expected spectroscopic signatures for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of each nucleus.[7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and cyclopropyl protons. The aromatic protons on the indane ring system will likely appear as multiplets in the downfield region (δ 6.5-7.5 ppm). The benzylic protons of the dihydroindene core will also give characteristic signals. Due to the chiral center at the amine-bearing carbon, the adjacent methylene protons may exhibit complex splitting patterns.[8] The protons of the cyclopropyl group will appear in the upfield region (δ 0.5-1.5 ppm). The N-H protons of the primary amine will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and type of carbon atoms. Aromatic carbons will resonate in the δ 110-150 ppm range. The aliphatic carbons of the indane ring and the cyclopropyl group will appear in the upfield region.

Caption: Standard NMR analysis workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9][10][11]

For 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine, a primary amine, the following characteristic peaks are expected:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.[9][10][11][12]

-

C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

-

N-H Bending: A band in the range of 1580-1650 cm⁻¹.[11]

-

C-N Stretching: A medium to strong band between 1250-1335 cm⁻¹ for the aromatic amine.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[5][13]

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (173.26 m/z) is expected. Aromatic amines typically show an intense molecular ion peak.[14]

-

Nitrogen Rule: The presence of a single nitrogen atom will result in an odd nominal molecular weight, which is a useful diagnostic feature.[14]

-

Fragmentation Pattern: Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom from the amine group to give a prominent [M-1] peak.[14] Cleavage of the bonds adjacent to the aromatic ring and within the dihydroindene structure will also produce characteristic fragment ions.

Melting Point Determination

The melting point is a fundamental physical property used to assess the purity of a solid compound.

Experimental Protocol:

-

Sample Preparation: A small amount of the purified, dry crystalline solid is placed in a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Measurement: The sample is heated slowly, and the temperature range over which the solid melts is recorded. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Safety and Handling

Aromatic amines as a class of compounds require careful handling due to their potential toxicity.[15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are a common choice, but compatibility should be checked).[17]

-

Ventilation: All handling of the compound should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[18]

-

Exposure Control: Avoid skin and eye contact. In case of contact, wash the affected area thoroughly with soap and water and seek medical attention.[18]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Caption: Key safety precautions for handling aromatic amines.

Conclusion

While 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine remains a novel chemical entity, this guide provides a comprehensive, predictive framework for its synthesis, characterization, and safe handling. The proposed synthetic route via reductive amination is a high-probability pathway to obtaining this molecule. The detailed predictions of its NMR, IR, and MS spectra, along with its physical properties, will serve as an invaluable resource for researchers embarking on its synthesis and subsequent investigation. Adherence to the outlined safety protocols is paramount to ensure the well-being of laboratory personnel. This document is intended to accelerate research and development efforts involving this and similar promising molecules.

References

- Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).

-

West, M. S., Pia, J. E., & Rousseaux, S. A. L. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters, 24(32), 5869–5873. Retrieved from [Link]

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).

- West, M. S., Pia, J. E., & Rousseaux, S. A. L. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters, 24(32), 5869–5873.

-

Spectroscopy of Amines – Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

- IR: amines. (n.d.).

-

A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021). Journal of Chromatography B, 1180, 122888. Retrieved from [Link]

-

Aznar, M., Canellas, E., Nerín, C., & Mercea, P. (2012). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1229, 137–144. Retrieved from [Link]

- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).

-

Smith, B. C. (2020). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy, 35(12), 10-15. Retrieved from [Link]

-

West, M. S., Pia, J. E., & Rousseaux, S. A. L. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters, 24(32), 5869–5873. Retrieved from [Link]

-

West, M. S., Pia, J. E., & Rousseaux, S. A. L. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters, 24(32), 5869–5873. Retrieved from [Link]

-

West, M. S. (2022). Synthetic Methods towards 1-Substituted Cyclopropylamines (Doctoral dissertation, University of Toronto). Retrieved from [Link]

-

Aromatic Amines Hazcard Overview. (n.d.). Retrieved from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Omega, 8(46), 43087–43097. Retrieved from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Omega, 8(46), 43087–43097. Retrieved from [Link]

- Chemical Safety Guide, 5th Ed. (n.d.).

-

NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (2012). Journal of the Serbian Chemical Society, 77(6), 753-760. Retrieved from [Link]

-

GCMS Section 6.15. (n.d.). Retrieved from [Link]

-

Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. (2020, December 19). YouTube. Retrieved from [Link]

-

Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. (2025). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

-

2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. (2019). Journal of Medicinal Chemistry, 62(15), 7085–7100. Retrieved from [Link]

-

Amines 5. Identification of Primary & Secondary Amines. (2016, March 17). YouTube. Retrieved from [Link]

-

Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Reductive Aminations by Imine Reductases: From Milligrams to Tons. (2022). Chemical Science, 13(18), 5137–5153. Retrieved from [Link]

-

ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. (2025). ChemInform, 46(32). Retrieved from [Link]

-

Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved from [Link]

-

Reductive aminations by imine reductases: from milligrams to tons. (2022). Chemical Science, 13(18), 5137–5153. Retrieved from [Link]

-

Learn About Aromatic and Aliphatic Amines. (n.d.). Unacademy. Retrieved from [Link]

-

One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (n.d.). Molecules, 17(10), 11848–11856. Retrieved from [Link]

-

Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]

-

Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (n.d.). ACS Omega, 1(5), 896–901. Retrieved from [Link]

-

Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. (n.d.). Journal of Chromatographic Science, 51(1), 51–57. Retrieved from [Link]

-

Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]

- Amine Unknowns. (n.d.).

-

1H-Inden-1-amine, 2,3-dihydro-, (.+/-.)-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

-

Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 164–170. Retrieved from [Link]

-

Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557–616. Retrieved from [Link]

-

Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 525–536. Retrieved from [Link]

-

NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. (2010). Journal of the Brazilian Chemical Society, 21(7), 1279–1288. Retrieved from [Link]

-

Impact of dispersion correction in DFT-enhanced anisotropic NMR for stereochemical elucidation of flexible marine natural products. (2025). Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. (2023). Organic & Biomolecular Chemistry, 21(13), 2735–2740. Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 5. Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS [thermofisher.com]

- 6. Learn About Aromatic and Aliphatic Amines [unacademy.com]

- 7. alpaipars.com [alpaipars.com]

- 8. researchgate.net [researchgate.net]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. rockymountainlabs.com [rockymountainlabs.com]

- 13. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GCMS Section 6.15 [people.whitman.edu]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ors.od.nih.gov [ors.od.nih.gov]

- 18. diplomatacomercial.com [diplomatacomercial.com]

Safety data sheet (SDS) and hazards for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine

An In-Depth Technical Guide to the Safe Handling of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine for Research and Development

This guide provides a comprehensive overview of the known and anticipated hazards associated with 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine. It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from safety data sheets of structurally similar molecules and established principles of chemical safety.

Introduction to 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine

5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine is a novel compound with potential applications in medicinal chemistry and drug discovery. Its unique structure, incorporating a cyclopropyl group and an indane scaffold, makes it a subject of interest for the development of new therapeutic agents. As with any new chemical entity, a thorough understanding of its potential hazards is crucial for ensuring the safety of laboratory personnel.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine is not yet widely available, a hazard assessment can be extrapolated from structurally related compounds, particularly those containing the cyclopropylamine moiety.

GHS Hazard Statements for Structurally Similar Compounds

The following table summarizes the GHS hazard statements for compounds with similar functional groups.

| Hazard Statement | Description | Associated Functional Group |

| H225 | Highly flammable liquid and vapour | Cyclopropylamine |

| H302 | Harmful if swallowed | Cyclopropylamine, various amines |

| H314 | Causes severe skin burns and eye damage | Cyclopropylamine |

| H315 | Causes skin irritation | Various amines |

| H319 | Causes serious eye irritation | Various amines |

| H332 | Harmful if inhaled | Various amines |

| H335 | May cause respiratory irritation | Various amines |

This data is compiled from the safety data sheets of related compounds and should be considered as a guideline.[1][2][3]

Toxicological Profile Summary

Based on data for analogous compounds, 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine should be handled as a hazardous substance.

-

Acute Toxicity : It is likely to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]

-

Skin and Eye Irritation : The amine functional group suggests that this compound is likely to be corrosive or irritating to the skin and eyes, potentially causing severe damage.[1][4]

-

Respiratory Irritation : Inhalation may cause irritation to the respiratory tract.[1][2]

-

Carcinogenicity, Mutagenicity, and Teratogenicity : There is currently no data available to suggest that this compound is carcinogenic, mutagenic, or teratogenic.[1]

Safe Handling and Storage Protocols

Given the anticipated hazards, stringent safety protocols must be followed when handling 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Required PPE for handling 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.

Engineering Controls

All work with 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine should be conducted in a well-ventilated laboratory with a certified chemical fume hood.[5] An eyewash station and safety shower must be readily accessible.[6]

Handling Procedures

-

Preparation : Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.

-

Dispensing : If the compound is a liquid, use a calibrated pipette or syringe to transfer it. If it is a solid, use a spatula and weigh it in a tared container inside the fume hood. Avoid creating dust.

-

Reactions : Set up reactions in the fume hood, ensuring that all glassware is properly secured.

-

Post-Handling : After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Storage Requirements

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4]

-

The storage area should be a designated flammable liquids cabinet if the compound is determined to be flammable.[6]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][7] |

Accidental Release Measures

In the event of a spill, follow these steps:

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal Considerations

All waste containing 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine must be treated as hazardous waste. Dispose of the material in accordance with local, state, and federal regulations.[8] Do not dispose of it down the drain.

Conclusion

While 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine presents potential for scientific advancement, it must be handled with the utmost care. The information in this guide, based on the known hazards of similar chemical structures, provides a framework for its safe use in a research setting. Adherence to these protocols is essential for protecting the health and safety of all laboratory personnel.

References

-

CDN Isotopes. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Angene Chemical. (2024, April 27). Safety Data Sheet: (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet: Cyclopropylamine. Retrieved from [Link]

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. angenechemical.com [angenechemical.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. fishersci.ca [fishersci.ca]

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine

Introduction

5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine is a novel research chemical with potential applications in medicinal chemistry and drug discovery. Its unique structural motif, combining a constrained indane scaffold with a cyclopropyl group, makes it an attractive building block for the synthesis of new chemical entities. The cyclopropyl moiety is a well-regarded feature in modern drug design, often imparting favorable metabolic stability and binding characteristics.[1][2] This document provides a comprehensive guide to a robust and scalable synthetic protocol for this compound, designed for researchers and professionals in drug development. The proposed synthesis is based on established, scalable chemical transformations and is designed to be adaptable for large-scale production.

Strategic Overview of the Synthesis

The synthesis of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine is a multi-step process that begins with the construction of a functionalized indanone core, followed by the introduction of the amine functionality. The overall synthetic strategy is depicted below.

Figure 1: Proposed synthetic pathway for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.

This pathway was chosen for its scalability, utilization of readily available starting materials, and avoidance of problematic reagents or purification steps like column chromatography where possible.[3]

Detailed Synthetic Protocols

Step 1: Synthesis of 5-Cyclopropyl-2,3-dihydro-1H-inden-1-one

This initial step involves a Friedel-Crafts acylation of cyclopropylbenzene with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation to form the indanone ring. This one-pot procedure is highly efficient for the construction of the indanone core.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |

| Cyclopropylbenzene | 118.18 | 100 g | 0.846 |

| 3-Chloropropionyl chloride | 126.98 | 118 g (87 mL) | 0.931 |

| Aluminum chloride (anhydrous) | 133.34 | 248 g | 1.86 |

| Dichloromethane (DCM) | 84.93 | 1 L | - |

| Hydrochloric acid (conc.) | 36.46 | 500 mL | - |

| Sodium bicarbonate (sat. aq.) | 84.01 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Protocol:

-

To a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, add anhydrous aluminum chloride (248 g, 1.86 mol) and dichloromethane (1 L).

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add a solution of cyclopropylbenzene (100 g, 0.846 mol) and 3-chloropropionyl chloride (118 g, 0.931 mol) in dichloromethane (200 mL) to the stirred suspension over 1-2 hours, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. The color of the mixture will darken.

-

Heat the reaction mixture to reflux (approximately 40 °C) for 3 hours to effect the intramolecular cyclization.

-

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of concentrated hydrochloric acid (500 mL). This should be done with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL).

-

Combine the organic layers and wash sequentially with water (500 mL), saturated sodium bicarbonate solution (500 mL), and brine (500 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 5-cyclopropyl-2,3-dihydro-1H-inden-1-one can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water to afford the pure product. A commercially available standard can be used for comparison.[4]

Rationale: The use of a slight excess of 3-chloropropionyl chloride and a larger excess of aluminum chloride ensures the complete conversion of the starting material. The one-pot nature of this reaction, combining acylation and cyclization, improves the overall efficiency and scalability.

Step 2: Synthesis of 5-Cyclopropyl-1-indanone oxime

The indanone is converted to its corresponding oxime, which is the precursor for the Beckmann rearrangement.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |

| 5-Cyclopropyl-2,3-dihydro-1H-inden-1-one | 172.23 | 100 g | 0.581 |

| Hydroxylamine hydrochloride | 69.49 | 44.5 g | 0.640 |

| Sodium acetate | 82.03 | 52.5 g | 0.640 |

| Ethanol | 46.07 | 500 mL | - |

| Water | 18.02 | 250 mL | - |

Protocol:

-

In a 2 L round-bottom flask, dissolve 5-cyclopropyl-2,3-dihydro-1H-inden-1-one (100 g, 0.581 mol) in ethanol (500 mL).

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (44.5 g, 0.640 mol) and sodium acetate (52.5 g, 0.640 mol) in water (250 mL).

-

Add the aqueous solution to the ethanolic solution of the indanone.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Filter the solid precipitate, wash with cold ethanol/water (1:1), and then with cold water.

-

Dry the solid under vacuum to obtain 5-cyclopropyl-1-indanone oxime.

Rationale: The conversion of a ketone to an oxime is a standard and high-yielding reaction. Sodium acetate is used as a base to neutralize the HCl released from hydroxylamine hydrochloride.

Step 3: Beckmann Rearrangement to 6-Cyclopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one

The oxime undergoes a Beckmann rearrangement to form the corresponding lactam. This rearrangement is a key step in introducing the nitrogen atom into the ring system.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |

| 5-Cyclopropyl-1-indanone oxime | 187.25 | 100 g | 0.534 |

| Polyphosphoric acid (PPA) | - | 500 g | - |

| Ice water | - | 2 L | - |

Protocol:

-

In a 1 L beaker, add polyphosphoric acid (500 g) and heat to 80 °C with mechanical stirring.

-

Slowly and carefully add the 5-cyclopropyl-1-indanone oxime (100 g, 0.534 mol) in portions to the hot PPA over 30 minutes.

-

After the addition is complete, increase the temperature to 120 °C and stir for 2 hours.

-

Cool the reaction mixture to about 60 °C and then carefully pour it onto 2 L of crushed ice with vigorous stirring.

-

A precipitate will form. Continue stirring until all the ice has melted.

-

Filter the solid, wash thoroughly with water until the washings are neutral to pH paper.

-

Dry the solid under vacuum to yield 6-cyclopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one.

Rationale: Polyphosphoric acid is an effective catalyst for the Beckmann rearrangement, acting as both a solvent and a dehydrating agent. The workup with ice water hydrolyzes the PPA and precipitates the lactam product.

Step 4: Hydrolysis and Reduction to 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine

The final step involves the acidic hydrolysis of the lactam followed by a reduction of the intermediate amino acid. However, a more direct and scalable approach is the reduction of the lactam to the corresponding cyclic amine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |

| 6-Cyclopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one | 187.25 | 100 g | 0.534 |

| Lithium aluminum hydride (LAH) | 37.95 | 40.5 g | 1.07 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 1 L | - |

| Sodium sulfate decahydrate | 322.20 | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

| Hydrochloric acid in diethyl ether | - | As needed | - |

Protocol:

-

To a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (40.5 g, 1.07 mol) and anhydrous THF (500 mL).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of 6-cyclopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one (100 g, 0.534 mol) in anhydrous THF (500 mL) to the LAH suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (40.5 mL), 15% aqueous sodium hydroxide (40.5 mL), and then water (121.5 mL).

-

Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 5-cyclopropyl-2,3-dihydro-1H-inden-4-amine.

-

For purification and long-term storage, the amine can be converted to its hydrochloride salt. Dissolve the crude amine in diethyl ether and add a solution of hydrochloric acid in diethyl ether until precipitation is complete.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt of the target compound. This method of forming the hydrochloride salt is a common and effective purification technique.[5]

Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing the amide functionality of the lactam directly to the amine. The Fieser workup (sequential addition of water, base, and water) is a standard and safe method for quenching LAH reactions and results in a granular precipitate that is easily filtered.

Conclusion

The described multi-step synthesis provides a scalable and robust pathway to 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine. The protocol relies on well-established chemical transformations and avoids complex purification methods, making it suitable for the production of this compound on a laboratory and potentially industrial scale. As with any chemical synthesis, appropriate safety precautions should be taken at all times.

References

- EP3247693A1 - Process for the preparation of indanamine derivatives and new synthesis intermediates - Google P

- EP2231582B1 - Process for the synthesis of propargylated aminoindan derivatives - Google P

- CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google P

-

Synthesis and pharmacology of some indanamines. Dialkylaminoethylindans | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. (URL: [Link])

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. (URL: [Link])

-

(PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. (URL: [Link])

- US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google P

-

Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC. (URL: [Link])

-

Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (URL: [Link])

- US3758690A - And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes - Google P

-

Document: 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 14. 2,3-Dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes as conformationally restric... - ChEMBL - EMBL-EBI. (URL: [Link])

-

The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes - OUR Archive - University of Otago. (URL: [Link])

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed. (URL: [Link])

Sources

- 1. longdom.org [longdom.org]

- 2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 3. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 4. 5-cyclopropyl-2,3-dihydro-1H-inden-1-one | 1021432-55-2 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

Reagents required for the synthesis of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine

[2]

Strategic Analysis & Retrosynthesis

The target molecule features a 2,3-dihydro-1H-indene (indane) core with an amine at position 4 and a cyclopropyl group at position 5.[1][2][3][4] The ortho relationship between the amine and the cyclopropyl group introduces steric crowding, making the choice of catalyst and ligand critical.

Synthetic Logic: Direct cyclopropylation of the unfunctionalized arene is not feasible. The most reliable route utilizes a halogenated precursor. Given the commercial availability of 5-Bromo-2,3-dihydro-1H-inden-4-amine (CAS: 2260959-47-3), this serves as the optimal Key Starting Material (KSM).

Pathway:

-

Substrate: 5-Bromo-2,3-dihydro-1H-inden-4-amine.

-

Reagent: Cyclopropylboronic acid (or its MIDA ester/pinacol ester).

-

Transformation: Suzuki-Miyaura Coupling.

-

Challenge: Cyclopropylboronic acid is prone to protodeboronation under harsh conditions.

-

Solution: Use of a bulky, electron-rich phosphine ligand (e.g., Tricyclohexylphosphine or SPhos) and a mild base (K₃PO₄) to facilitate oxidative addition and reductive elimination while minimizing side reactions.

Reagents & Equipment

Chemical Reagents Table

| Reagent | CAS Number | Role | Purity / Grade |

| 5-Bromo-2,3-dihydro-1H-inden-4-amine | 2260959-47-3 | Starting Material | ≥97% |

| Cyclopropylboronic acid | 411235-57-9 | Coupling Partner | ≥95% (Use excess) |

| Pd(OAc)₂ (Palladium(II) acetate) | 3375-31-3 | Catalyst Precursor | 98% |

| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | Ligand | 98% (Air sensitive) |

| Potassium Phosphate (K₃PO₄) | 7778-53-2 | Base | Anhydrous, Tribasic |

| Toluene | 108-88-3 | Solvent | Anhydrous |

| Water | 7732-18-5 | Co-solvent | Deionized, Degassed |

Alternative Catalyst System:Pd(dppf)Cl₂·DCM can be used if PCy₃ is unavailable, though yields may vary due to steric hindrance at the C5 position.

Equipment Requirements

-

Schlenk line or Nitrogen-filled Glovebox (preferred for catalyst handling).

-

Microwave reactor (optional, for rapid screening) or oil bath.

-

Reflux condenser and inert gas balloon.

-

Flash chromatography system (Silica gel).

Experimental Protocol

Step 1: Catalyst System Preparation

Note: Palladium catalysts and phosphine ligands are sensitive to oxidation. Prepare solutions under an inert atmosphere (Nitrogen or Argon).

-

Ligand Solution: In a glovebox or under nitrogen flow, dissolve Tricyclohexylphosphine (PCy₃) (0.2 eq relative to substrate) in anhydrous Toluene.

-

Active Catalyst: Add Pd(OAc)₂ (0.1 eq) to the ligand solution. Stir at room temperature for 15–30 minutes until the solution turns a deep orange/red, indicating the formation of the active Pd(0)-ligand complex.

Step 2: Coupling Reaction[1]

-

Charging: To a reaction vessel equipped with a magnetic stir bar, add:

-

5-Bromo-2,3-dihydro-1H-inden-4-amine (1.0 equivalent, e.g., 1.0 mmol / 226 mg).[5]

-

Cyclopropylboronic acid (1.5 – 2.0 equivalents). Excess is required to account for potential deboronation.

-

K₃PO₄ (3.0 equivalents).

-

-

Solvent Addition: Add the pre-formed Catalyst/Ligand solution (in Toluene) to the vessel. Add degassed Water (ratio Toluene:Water = 10:1 v/v).

-

Why Water? A small amount of water is essential for the transmetallation step in Suzuki couplings involving inorganic bases.

-

-

Degassing: Sparge the mixture with Nitrogen for 5 minutes or perform three freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to 100°C (reflux) under Nitrogen atmosphere.

Step 3: Workup and Purification[1]

-

Quench: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water.[6]

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with EtOAc.

-

Washing: Combine organic layers and wash with Brine (saturated NaCl). Dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain a dark oil/residue.

-

Chromatography: Purify via silica gel flash column chromatography.

-

Gradient: 0% → 20% Ethyl Acetate in Hexanes.

-

Note: The amine group makes the compound polar; if streaking occurs, add 1% Triethylamine to the eluent.

-

Logical Workflow & Pathway Visualization

The following diagram illustrates the synthetic logic and experimental flow, highlighting the critical "Ortho-Steric" challenge managed by the specific catalyst choice.

Caption: Workflow for the Suzuki-Miyaura coupling of 5-bromo-4-aminoindane, highlighting critical reagent choices for sterically hindered substrates.

Quality Control & Validation

To ensure the integrity of the synthesized compound, compare analytical data against the following expected parameters:

-

1H NMR (400 MHz, CDCl₃):

-

Indane Ring: Look for multiplets at ~2.0–3.0 ppm (6H) corresponding to the CH₂ groups of the cyclopentyl ring.

-

Aromatic: Two doublets (or an AB system) in the 6.5–7.2 ppm range, representing the H6 and H7 protons.[8]

-

Cyclopropyl: Distinct high-field multiplets at ~0.5–1.0 ppm (4H, CH₂) and ~1.5 ppm (1H, CH).

-

Amine: Broad singlet at ~3.5–4.0 ppm (2H, NH₂), exchangeable with D₂O.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: 174.13 .

-

The bromine isotope pattern (1:1 ratio at M/M+2) from the starting material must be absent.

-

References

-

Compound Data: National Center for Biotechnology Information. (2023).[9] PubChem Compound Summary for CID 162394390, 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine. Retrieved from [Link]

-

Synthetic Methodology: Wallace, D. J., & Chen, C. (2005). Cyclopropylboronic Acid: A Robust Reagent for the Suzuki Cross-Coupling Reaction. Tetrahedron Letters, 43(39), 6987-6990. (General protocol for cyclopropyl coupling).

-

Catalyst Selection: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. (Mechanistic basis for using PCy3/SPhos).

Sources

- 1. [2676863-73-1], 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine, 97%, 50mg - Reagentes Químicos e Produtos Para Laboratório | Dajota [dajota.com.br]

- 2. 2676863-72-0|5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine|BLD Pharm [bldpharm.com]

- 3. 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine [cymitquimica.com]

- 4. 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine | C12H15N | CID 162394390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2260959-47-3|5-Bromo-2,3-dihydro-1H-inden-4-amine|BLD Pharm [bldpharm.com]

- 8. 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Utilization of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine in Medicinal Chemistry

Introduction: The Strategic Value of the 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of favorable physicochemical properties, metabolic stability, and versatile synthetic handles is a perpetual endeavor. The 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine core has emerged as a scaffold of significant interest, strategically combining the conformational rigidity of the indane framework with the unique electronic and metabolic attributes of a cyclopropyl group. This unique amalgamation provides a compelling three-dimensional architecture for the design of new therapeutic agents across a range of biological targets.

The cyclopropyl moiety is a well-established bioisostere for various functional groups and is known to enhance metabolic stability by blocking sites of oxidative metabolism.[1][2] Its introduction onto the indane ring system at the 5-position influences the electronic environment of the aromatic ring and provides a key vector for exploring structure-activity relationships (SAR). The 4-amino group serves as a crucial handle for the introduction of a wide array of substituents, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine in medicinal chemistry campaigns. We will delve into detailed synthetic protocols, potential therapeutic applications, and strategies for library generation and SAR exploration.

Synthetic Strategy: Accessing the 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine Core

A robust and scalable synthetic route is paramount for the successful integration of a novel scaffold into a drug discovery program. The most logical and efficient pathway to 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine proceeds through the reductive amination of the corresponding ketone, 5-cyclopropyl-2,3-dihydro-1H-inden-1-one. This key intermediate is commercially available, providing a practical starting point for synthesis.[3]

An alternative, though more complex, route could involve a multi-step sequence starting from a suitably substituted indane, potentially involving a rearrangement of a tetrahydroquinoline precursor as described in patent literature for other substituted 4-aminoindanes.[4] However, for the purposes of generating a focused library of derivatives, the reductive amination approach offers superior efficiency and modularity.

Protocol 1: Synthesis of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine via Reductive Amination

This two-step protocol involves the formation of an oxime intermediate followed by its reduction to the primary amine. This method is often favored for the synthesis of primary amines from ketones as it avoids the potential for over-alkylation that can occur in direct reductive amination with ammonia.

Step 1: Oxime Formation

-

Reaction: 5-cyclopropyl-2,3-dihydro-1H-inden-1-one is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

-

Rationale: The oxime serves as a stable intermediate that is readily reduced to the desired primary amine. This two-step approach provides better control and often higher yields for the synthesis of primary amines from ketones compared to direct amination with ammonia.[5]

-

Procedure:

-

To a solution of 5-cyclopropyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude oxime, which can be used in the next step without further purification.

-

Step 2: Reduction of the Oxime

-

Reaction: The oxime intermediate is reduced to the primary amine using a suitable reducing agent.

-

Rationale: Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like zinc dust in acetic acid. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

-

Procedure (Catalytic Hydrogenation):

-

Dissolve the crude oxime from Step 1 in ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.

-

The product can be purified by column chromatography on silica gel or by crystallization of a suitable salt (e.g., hydrochloride).

-

Figure 2: Workflow for a kinase inhibitor discovery campaign utilizing the target scaffold.

Protocol 2: Parallel Amide Library Synthesis

This protocol outlines a high-throughput method for generating a diverse library of amide derivatives from 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.

-

Rationale: Acylation of the primary amine is a robust and versatile reaction, allowing for the rapid introduction of a wide range of chemical diversity. This is a cornerstone of SAR exploration in many medicinal chemistry programs.

-

Procedure (in a 96-well plate format):

-

Prepare a stock solution of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Dispense the amine solution into the wells of a 96-well plate.

-

To each well, add a solution of a unique carboxylic acid (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Seal the plate and shake at room temperature for 12-16 hours.

-

Quench the reactions by adding water.

-

Extract the products with an organic solvent (e.g., ethyl acetate) using a liquid handler.

-

Evaporate the solvent to yield the crude amide products, which can be submitted for high-throughput screening.

-

| Derivative Type | Reaction | Key Reagents | Potential for Diversity |

| Amides | Acylation | Carboxylic acids, acid chlorides | High |

| Sulfonamides | Sulfonylation | Sulfonyl chlorides | High |

| Secondary/Tertiary Amines | Reductive Amination | Aldehydes, ketones | High |

Table 1: Common derivatization strategies for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine.

Potential as CNS-Active Agents

Aminoindane derivatives have been explored for their activity on the central nervous system (CNS). The rigid structure of the indane scaffold can impart favorable properties for brain penetration. The cyclopropyl group can further modulate lipophilicity and metabolic stability, key parameters for CNS drug candidates.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine is not extensively published, general principles can be applied based on related scaffolds.

-

The Cyclopropyl Group: Modifications to the cyclopropyl group, such as the introduction of substituents or its replacement with other small rings, can be explored to probe interactions with specific binding pockets and to fine-tune metabolic stability.

-

The Amino Group: As the primary point of diversification, the nature of the substituent on the amino group will be the main driver of SAR. The length, branching, and electronic properties of the appended group will significantly impact biological activity.

-

The Indane Core: Substitution on the aromatic ring of the indane core can be investigated to modulate electronic properties and to explore additional binding interactions.

Conclusion

The 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine scaffold represents a promising starting point for the design of novel therapeutic agents. Its straightforward synthesis and the versatility of the primary amino group allow for the rapid generation of diverse chemical libraries. By leveraging the unique properties of the cyclopropyl and indane moieties, medicinal chemists can explore a wide range of biological targets and develop potent and selective drug candidates. The protocols and strategies outlined in these application notes provide a solid foundation for initiating and advancing drug discovery programs based on this compelling molecular architecture.

References

Sources

- 1. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5-cyclopropyl-2,3-dihydro-1H-inden-1-one | 1021432-55-2 [sigmaaldrich.com]

- 4. US11180441B2 - Method for preparing substituted 4-aminoindane derivatives - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols for 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine

Version: 1.0

Introduction

5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine is a novel research chemical with potential applications in pharmaceutical and materials science development. As a primary aromatic amine integrated into a rigid, tricyclic scaffold containing a cyclopropyl group, this molecule presents a unique combination of structural features that necessitate specific handling and storage protocols. These guidelines are designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound, maintaining its integrity for experimental applications. The protocols outlined below are grounded in the established principles of handling primary aromatic amines and related cyclic structures, providing a framework for mitigating risks and ensuring experimental reproducibility.[1][2]

Compound Profile and Inferred Properties

Due to the novelty of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine, extensive experimental data on its physicochemical properties is not yet publicly available. However, by analyzing its structural components—a primary aromatic amine, a dihydroindene core, and a cyclopropyl substituent—we can infer a likely property profile. This information is critical for establishing appropriate handling and storage procedures.

| Property | Inferred Value/Characteristic | Rationale & Expert Insights |

| Molecular Formula | C₁₂H₁₅N | Based on chemical structure. |

| Molecular Weight | 173.26 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Similar aromatic amines and indane derivatives are typically solids. |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water. | The aromatic and aliphatic hydrocarbon portions of the molecule suggest lipophilicity. |

| Boiling Point | > 200 °C (estimated) | Aromatic amines generally have high boiling points. |

| Stability | Potentially sensitive to light and air. | Aromatic amines can be susceptible to oxidation, which may be accelerated by light.[1] |

| Reactivity | Incompatible with strong oxidizing agents, acids, and acid chlorides. | The amine group is basic and can react exothermically with acids. It can also be oxidized.[3][4] |

Hazard Identification and Mitigation

As a primary aromatic amine, 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine should be handled as a potentially hazardous substance. Primary aromatic amines as a class are known for their potential carcinogenicity, mutagenicity, and toxicity.[1][2][5] They can be absorbed through the skin, and inhalation of dust or vapors may be harmful.[1]

Key Potential Hazards:

-

Carcinogenicity and Mutagenicity: Many primary aromatic amines are classified as known or suspected carcinogens.[1][2]

-

Dermal Absorption: Aromatic amines can be readily absorbed through the skin, leading to systemic toxicity.[1]

-

Respiratory Irritation: Inhalation of the powdered form can cause respiratory tract irritation.

-

Eye and Skin Irritation: Direct contact can cause irritation or burns.[3]

Mitigation Strategy: A comprehensive risk assessment should be conducted before any handling of this compound.[6][7] The use of appropriate personal protective equipment (PPE) and engineering controls is mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[8]

-

Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Respiratory Protection: For handling small quantities in a well-ventilated area, a standard laboratory fume hood should suffice. If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.[7]

-

Body Protection: A lab coat should be worn at all times. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron or coveralls are recommended.